2-​Amino-​3/'-​O-​(2-​methoxyethyl)​adenosine 2-​Amino-​3/'-​O-​(2-​methoxyethyl)​adenosine
Brand Name: Vulcanchem
CAS No.: 256224-02-9
VCID: VC0179313
InChI: InChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1
SMILES: COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO
Molecular Formula: C13H20N6O5
Molecular Weight: 340.34 g/mol

2-​Amino-​3/'-​O-​(2-​methoxyethyl)​adenosine

CAS No.: 256224-02-9

Main Products

VCID: VC0179313

Molecular Formula: C13H20N6O5

Molecular Weight: 340.34 g/mol

2-​Amino-​3/'-​O-​(2-​methoxyethyl)​adenosine - 256224-02-9

CAS No. 256224-02-9
Product Name 2-​Amino-​3/'-​O-​(2-​methoxyethyl)​adenosine
Molecular Formula C13H20N6O5
Molecular Weight 340.34 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
Standard InChI InChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1
Standard InChIKey CUAPZJHEUMOFCW-WOUKDFQISA-N
Isomeric SMILES COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO
SMILES COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO
Canonical SMILES COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO
Synonyms (2R,​3R,​4S,​5R)​-​2-​(2,​6-​diaminopurin-​9-​yl)​-​5-​(hydroxymethyl)​-​4-​(2-​methoxyethoxy)​oxolan-​3-​ol
PubChem Compound 18719641
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator